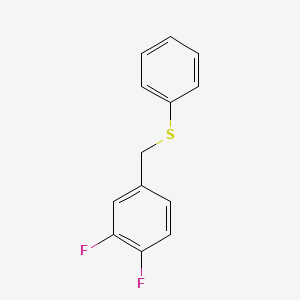

1,2-Difluoro-4-(phenylsulfanylmethyl)benzene

Description

Structural Characteristics of Fluorinated Aromatic Thioethers

The molecular architecture of 1,2-difluoro-4-(phenylsulfanylmethyl)benzene (C₁₃H₁₀F₂S) combines fluorine's electronegativity with the polarizability of the sulfur atom. The fluorine atoms induce strong electron-withdrawing effects, rendering the benzene ring electron-deficient, while the thioether (-S-) linkage introduces conformational flexibility and nucleophilic reactivity. Key structural features include:

- Bond Angles and Distances : Density functional theory (DFT) calculations on analogous fluorinated thioethers reveal that the C-S bond length (≈1.81 Å) is slightly elongated compared to C-O bonds in ethers, contributing to enhanced rotational freedom.

- Electronic Effects : The fluorine atoms at the 1- and 2-positions create a meta-directing electronic environment, influencing regioselectivity in further substitution reactions.

- Thermal Stability : Fluorinated thioethers exhibit higher thermal stability (decomposition temperatures >250°C) compared to non-fluorinated analogs, as evidenced by thermogravimetric analysis (TGA) data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.28 g/mol | |

| Boiling Point | 60°C/10 mmHg (distilled) | |

| Purity | 95–97.8% (HPLC) | |

| Hazard Statements | H315, H319, H335 |

Historical Development of Difluorinated Benzene Derivatives

The synthesis of difluorinated benzene derivatives has evolved significantly since the mid-20th century, driven by demands in agrochemicals and pharmaceuticals. Early methods relied on halogen exchange (Halex) reactions, but modern approaches prioritize catalytic and atom-efficient strategies:

- Halogenation-Hydrolysis Pathways : As demonstrated in CN105017026B, 2,4-difluoro halogenated benzyl intermediates are synthesized via refluxing m-difluorobenzene with paraformaldehyde and halogenating agents (e.g., HCl or HBr) in the presence of Lewis acids (ZnCl₂, FeCl₃). Yields exceed 85% under optimized conditions.

- Organocatalyzed Thioetherification : Recent advances employ silyl-protected dithiols and organocatalysts (e.g., tris(pentafluorophenyl)borane) to form fluorinated poly(aryl thioethers) at room temperature, minimizing side reactions.

- Dearomative Functionalization : η⁶-Coordination activation, as reported by Zhang et al., enables selective hydrodifluoroalkylation of benzene rings, though this method has not yet been applied to thioether derivatives.

Table 2: Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation-Hydrolysis | ZnCl₂, HCl, 8h reflux | 86.3 | 96.9 |

| Organocatalyzed SₙAr | B(C₆F₅)₃, RT, 2h | 92 | >99 |

| Vacuum Distillation | -5°C to 0°C, 10 mmHg | 85–88 | 97.6 |

Significance of Sulfur-Containing Functional Groups in Fluoroorganic Chemistry

Sulfur atoms in fluorinated aromatics impart distinct advantages in drug design and material science:

- Enhanced Bioavailability : The thioether moiety improves membrane permeability, as seen in dopamine analogs where sulfur increases blood-brain barrier penetration.

- Material Properties : Fluorinated poly(aryl thioethers) exhibit low optical loss (0.3 dB/cm at 1310 nm) and high glass transition temperatures (Tg > 180°C), making them ideal for optical fibers.

- Anomeric Effects : α-Fluorinated thioethers exhibit stereoelectronic stabilization via n→σ* interactions, altering reaction pathways in nucleophilic substitutions.

Mechanistic Insights : The organocatalyzed synthesis of fluorinated thioethers proceeds via a concerted SₙAr mechanism, where the catalyst activates both the electrophilic aryl fluoride and the nucleophilic thiol. Computational studies reveal a dual-activation role, reducing the activation energy by 12–15 kcal/mol compared to uncatalyzed reactions.

Properties

IUPAC Name |

1,2-difluoro-4-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2S/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAIGDNXYOSXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-(phenylsulfanylmethyl)benzene typically involves the introduction of fluorine atoms and the phenylsulfanylmethyl group onto a benzene ring. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The phenylsulfanylmethyl group can be introduced through a nucleophilic substitution reaction using appropriate thiol reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-(phenylsulfanylmethyl)benzene can undergo various chemical reactions, including:

Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the phenylsulfanylmethyl group or to alter the oxidation state of sulfur.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Deprotected benzene derivatives.

Substitution: Benzene derivatives with substituted functional groups.

Scientific Research Applications

Synthesis and Reactivity

1.1 Synthetic Pathways

The compound can be synthesized through several methods, often involving palladium-catalyzed reactions. For instance, a novel method for synthesizing 2,2-diaryl-1,1-difluoroethenes utilizes 1,2-difluoro-4-(phenylsulfanylmethyl)benzene as a starting material in reactions with arylboronic acids and aromatic aldehydes . This method highlights the compound's utility in forming complex molecular architectures efficiently.

1.2 Electrophilic Difluoromethylation

The electrophilic difluoromethylating reagent derived from this compound has shown effectiveness in the regioselective functionalization of heterocycles . The introduction of the CF2SO2Ph group via C-H bond activation demonstrates its potential in synthesizing diverse fluorinated compounds with pharmaceutical relevance.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that compounds containing difluoromethyl groups exhibit enhanced biological activity compared to their non-fluorinated counterparts. The difluoromethyl moiety can serve as a bioisostere for hydroxyl groups, altering the pharmacokinetics and bioavailability of drugs . In particular, derivatives of this compound have been explored for their potential as enzyme inhibitors and anticancer agents.

Case Study:

A study focusing on the synthesis of phenylsulfonyl difluoromethylated derivatives demonstrated promising results against cancer cell lines, suggesting that these compounds could lead to the development of new anticancer therapies .

Agrochemical Applications

The compound’s unique properties also make it suitable for use in agrochemicals. The difluoromethylene group mimics functional groups found in natural products, which can enhance the efficacy of pesticides and herbicides .

3.1 Pesticide Development

Research has shown that gem-difluorinated compounds can act as effective pesticides due to their ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms . The incorporation of this compound into pesticide formulations could enhance their activity.

Material Science Applications

4.1 Fluorinated Materials

Fluorinated compounds are known for their thermal stability and chemical resistance. The application of this compound in creating fluorinated polymers is an area of active research. These materials can be utilized in coatings that require high durability and resistance to harsh environments.

Summary Table of Applications

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-(phenylsulfanylmethyl)benzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors through its phenylsulfanylmethyl group, affecting their activity. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Key Observations :

- Trifluoromethyl and bicyclohexyl derivatives (e.g., DPrCB) are prioritized in LCM applications due to their rigidity and thermal stability .

Reactivity and Functional Group Effects

Electron-Donating vs. Electron-Withdrawing Effects

- Thioether (–SCH₂C₆H₅) : Moderately electron-donating via sulfur lone pairs, directing electrophilic substitution to meta/para positions. Susceptible to oxidation to sulfoxide or sulfone derivatives .

- Methylsulfonyl (–SO₂CH₃) : Strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions. Enhances metabolic stability in pharmaceuticals .

- Trifluoromethyl (–CF₃) : Electron-withdrawing and lipophilic, improving resistance to enzymatic degradation in agrochemicals .

Oxidative Stability

- Thioether-containing compounds are prone to oxidation under environmental or metabolic conditions, forming sulfoxides/sulfones. This contrasts with sulfonyl or trifluoromethyl analogs, which are oxidation-resistant .

Pharmaceuticals and Agrochemicals

- This compound : The thioether group may enhance binding to sulfur-rich biological targets (e.g., enzymes or receptors), though its oxidative lability could limit shelf-life .

- Methylsulfonyl and Trifluoromethyl Analogs : Preferred for long-acting formulations due to higher stability and lipophilicity .

Material Science

- DPrCB and BBDB (bicyclohexyl derivatives) : Used in LCMs for displays due to their mesogenic properties and thermal resilience. The phenylsulfanylmethyl variant lacks the rigid bicyclic structure required for liquid crystallinity .

Environmental and Metabolic Behavior

- Detoxification Pathways : Fluorinated LCMs like DPrCB undergo ROS-mediated degradation, with detoxification rates influenced by substituent bulkiness. The phenylsulfanylmethyl group’s smaller size may accelerate metabolic clearance compared to bicyclohexyl derivatives .

- Persistence : Trifluoromethyl and sulfonyl groups resist biodegradation, leading to environmental accumulation. Thioether analogs are less persistent due to oxidative degradation .

Biological Activity

1,2-Difluoro-4-(phenylsulfanylmethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which include a difluorobenzene moiety and a phenylsulfanylmethyl group. This compound has been investigated for its potential biological activities, particularly in relation to anticancer properties and interactions with various biomolecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the difluorobenzene and phenylsulfanyl groups allows for various non-covalent interactions, including:

- Hydrogen bonding

- π-π stacking

- Hydrophobic interactions

These interactions can modulate the activities of target proteins, leading to desired biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Anticancer Activity

Recent studies have demonstrated promising anticancer activity associated with derivatives of compounds similar to this compound. For instance, derivatives containing the phenylsulfanylmethyl group have shown significant anti-proliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 2g | LoVo | 2.44 | Strong anti-proliferative effect |

| 2g | MCF-7 | 23.29 | Exhibited low toxicity in Daphnia test |

The compound 2g demonstrated the most potent activity among tested derivatives, indicating that the structural features significantly influence biological efficacy .

Apoptosis Induction

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. In one study, treatment with certain derivatives resulted in:

- G0/G1 phase accumulation : Indicating a halt in the cell cycle progression.

- Reduction in S-phase population : Suggesting impaired DNA synthesis.

This pattern was consistent across different concentrations and treatment durations, emphasizing the compound's role in modulating cell cycle dynamics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Key observations from SAR studies include:

- The importance of fluorine substituents : Enhancing binding affinity and selectivity towards target proteins.

- The role of the phenylsulfanylmethyl group : Influencing the compound's overall hydrophobicity and interaction potential with cellular targets.

These insights help guide further modifications to enhance therapeutic efficacy while minimizing toxicity .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations are essential for understanding how compounds behave within biological systems. Preliminary studies suggest that derivatives of this compound exhibit favorable pharmacokinetic profiles, including:

- Absorption : High oral bioavailability suggested by structure.

- Metabolism : Potential pathways identified through computational modeling.

Toxicity assessments indicate that certain derivatives maintain low toxicity levels while exhibiting significant biological activity, positioning them as potential lead compounds for drug development .

Q & A

Q. What are the common synthetic routes for preparing 1,2-Difluoro-4-(phenylsulfanylmethyl)benzene?

The synthesis typically involves nucleophilic substitution or thiol-ene reactions. A plausible route includes reacting 1,2-difluoro-4-(chloromethyl)benzene with thiophenol (C₆H₅SH) in the presence of a base (e.g., K₂CO₃) to introduce the phenylsulfanylmethyl group. Alternatively, Friedel-Crafts alkylation may be employed using AlCl₃ as a catalyst to attach sulfur-containing moieties . Purification via column chromatography or recrystallization ensures product integrity.

Q. How is the structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy : ¹H NMR detects aromatic protons and fluorine coupling patterns, while ¹⁹F NMR confirms fluorine environments.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 160.19 g/mol for the methylsulfanyl analog) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related sulfanyl compounds .

Q. What are the critical physical and chemical properties of this compound?

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties in supramolecular assemblies?

The electronegativity of fluorine atoms induces electron-withdrawing effects, altering dipole moments and enhancing intermolecular interactions (e.g., dipole-dipole, π-stacking). These properties stabilize supramolecular structures, as observed in fluorinated benzene derivatives used in liquid crystal displays (LCDs) . Computational studies (DFT) can quantify charge distribution and predict assembly behavior .

Q. What methodological challenges arise in assessing antimicrobial activity, and how are they addressed?

Discrepancies in reported efficacy often stem from:

- Strain Variability : Use standardized bacterial strains (e.g., E. coli ATCC 25922) for comparability.

- Concentration Gradients : Perform dose-response assays to determine minimum inhibitory concentrations (MICs).

- Purity Controls : Validate compound purity via HPLC (>95%) to exclude confounding effects from impurities .

Q. How is this compound applied in polymer processing or material science?

The phenylsulfanylmethyl group acts as a crosslinking agent in thermosetting resins, improving thermal stability. Fluorine atoms reduce dielectric constants, making the compound suitable for insulating materials. Applications include:

Q. How can researchers resolve contradictions in reported synthetic yields?

Variables impacting yields include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.